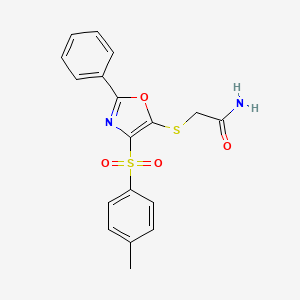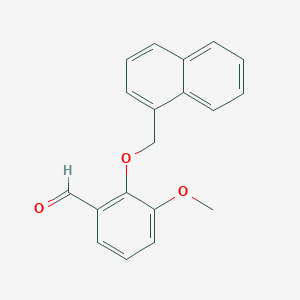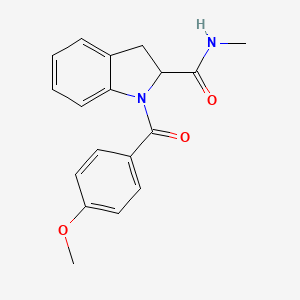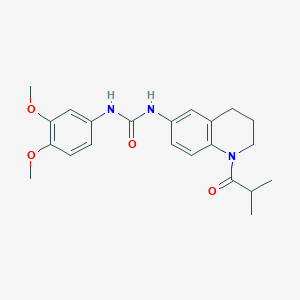
2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a sulfonamide-based molecule that has been studied for its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has been explored for therapeutic applications in various medical fields. The compound is structurally related to other sulfonamides that have been tested against a range of carbonic anhydrase isoforms, showing varying degrees of inhibitory activity.
Synthesis Analysis
Although the provided data does not include specific details on the synthesis of 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide, related compounds with similar structures have been synthesized and tested for their inhibitory activity against carbonic anhydrase isoforms. These compounds typically involve the introduction of various substituents on the phenyl ring, which can significantly influence their activity and selectivity towards different CA isoforms.
Molecular Structure Analysis
The molecular structure of related sulfonamides has been analyzed through X-ray crystallography, particularly the adducts formed with carbonic anhydrase isoforms. These studies reveal the interactions between the inhibitor and the enzyme, which are crucial for understanding the inhibitory mechanism and for designing more effective inhibitors. The interactions often involve hydrogen bonds and hydrophobic contacts that contribute to the affinity of the sulfonamide for the enzyme active site.
Chemical Reactions Analysis
The primary chemical reaction of interest for sulfonamide-based inhibitors is their interaction with carbonic anhydrase enzymes. These inhibitors typically bind to the zinc ion in the active site of the enzyme, displacing the water molecule and thus preventing the hydration of carbon dioxide. The strength and selectivity of this interaction depend on the structure of the sulfonamide and the isoform of the carbonic anhydrase.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide inhibitors, including solubility, stability, and molecular weight, are important for their potential as drugs. These properties can affect the compound's bioavailability, distribution, metabolism, and excretion. The presence of functional groups such as methoxy can influence these properties and thus the compound's overall pharmacokinetic profile.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
One significant application of 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide derivatives is as inhibitors of carbonic anhydrase (CA). These compounds exhibit potent inhibition against mammalian carbonic anhydrase isoforms, including those associated with tumors (CA IX and XII). Due to this, they are considered promising candidates for the development of diagnostic tools or therapeutic agents targeting tumor-associated CAs (Güzel et al., 2009). Moreover, these inhibitors have shown efficacy against a range of human isoforms with medical applications, including CA I, II, VA, VB, VII, IX, and XII, indicating their potential in structure-based drug design (Güzel et al., 2010).
Enzyme Inhibition in Pathogens
These sulfonamides also show strong inhibition against the beta-carbonic anhydrases from pathogenic fungi, such as Cryptococcus neoformans and Candida albicans, which makes them interesting candidates for antifungal therapies (Güzel et al., 2010). Furthermore, their inhibitory action against carbonic anhydrases from Mycobacterium tuberculosis suggests potential uses in developing antimycobacterial agents with alternative mechanisms of action (Güzel et al., 2009).
Antitumor Potential
Synthesized derivatives of this compound have shown promise as antiproliferative agents against various cancer cell lines, suggesting their potential utility in cancer treatment (Pawar et al., 2018). Additionally, their selective inhibition of tumor-associated human carbonic anhydrase isoforms IX and XII, with low nanomolar potency, further underlines their relevance in cancer research (Demir-Yazıcı et al., 2019).
Antimicrobial and Antiviral Activities
Studies have also demonstrated the antimicrobial properties of sulfonamides derived from 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide, making them effective against various pathogenic strains of bacteria (Ahmad & Farrukh, 2012). Additionally, certain derivatives have shown antiviral activities, particularly against tobacco mosaic virus (Chen et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-16(9-3-5-10(20-2)6-4-9)22(18,19)11-7-8-21-12(11)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMNEGCPKSXZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010050.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)
![4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B3010054.png)


![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)




![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)
![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid](/img/structure/B3010071.png)
![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)